molecular formula C30H21Br2N3O4 B2941256 6-bromo-3-(1-(5-bromofuran-2-carbonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one CAS No. 299418-90-9

6-bromo-3-(1-(5-bromofuran-2-carbonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one

Katalognummer: B2941256
CAS-Nummer: 299418-90-9
Molekulargewicht: 647.323
InChI-Schlüssel: ULAXMJMTEYXEQN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-bromo-3-(1-(5-bromofuran-2-carbonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C30H21Br2N3O4 and its molecular weight is 647.323. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 6-bromo-3-(1-(5-bromofuran-2-carbonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H20BrN3O3C_{24}H_{20}BrN_{3}O_{3}, and it features multiple functional groups that contribute to its biological activity. The presence of the bromofuran moiety and the pyrazole ring are particularly noteworthy, as these structures are often associated with various pharmacological properties.

Research indicates that the compound may exhibit several mechanisms of action:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. Molecular docking studies suggest a favorable binding affinity to COX-2, indicating its potential as an anti-inflammatory agent .
  • Antimicrobial Activity : Preliminary studies have indicated that derivatives of similar structures possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. This suggests that the compound may also have broad-spectrum antibacterial activity .
  • Antioxidant Properties : The presence of multiple aromatic rings may contribute to antioxidant activity, which is beneficial in mitigating oxidative stress-related diseases .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of compounds structurally related to this compound against various bacterial strains. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, supporting its potential as a therapeutic agent in treating bacterial infections .

Case Study 2: Anti-inflammatory Activity

In another investigation, the compound was tested for its anti-inflammatory properties in vitro using human cell lines. The results demonstrated a marked reduction in pro-inflammatory cytokine production when treated with the compound, reinforcing its role as a COX inhibitor and suggesting applications in inflammatory diseases .

Research Findings

StudyFindingsImplications
Molecular docking indicates strong binding to COX-2Potential anti-inflammatory drug
Exhibited broad-spectrum antibacterial activityCould serve as a new antibiotic agent
Significant reduction in oxidative stress markersPossible use in oxidative stress-related conditions

Analyse Chemischer Reaktionen

Formation of the Quinolin-2(1H)-one Core

Quinolin-2-one derivatives are typically synthesized via cyclization of anthranilic acid derivatives or through Friedländer annulation. For brominated variants, bromine substituents are introduced either during cyclization or via post-synthesis halogenation .

Pyrazoline Ring Construction

The 4,5-dihydro-1H-pyrazole ring is synthesized via cyclization of hydrazines with α,β-unsaturated ketones. The 4-methoxyphenyl group at position 5 suggests the use of a substituted chalcone intermediate reacting with hydrazine hydrate under acidic or basic conditions .

Incorporation of the 5-Bromofuran-2-carbonyl Group

The 5-bromofuran-2-carbonyl moiety is introduced via amide coupling. For example, MNBA (2-methyl-6-nitrobenzoic anhydride) and DMAP (4-dimethylaminopyridine) catalyze the reaction between 5-bromofuran-2-carboxylic acid and amines or hydrazides, achieving yields up to 83% .

Reaction Conditions and Optimization

Relevant reaction parameters from analogous syntheses include:

Step Reagents/Conditions Yield Source
Amide couplingMNBA/DMAP, CH₂Cl₂, RT83%
Pyrazoline cyclizationHydrazine hydrate, ethanol, reflux65–75%
BrominationBr₂/FeBr₃ or NBS (N-bromosuccinimide)70–85%

Stability and Reactivity

  • Thermal Stability : The compound’s melting point is unconfirmed, but quinolin-2-one derivatives typically exhibit stability up to 200°C .

  • Hydrolytic Sensitivity : The amide and ester groups may hydrolyze under strong acidic/basic conditions.

  • Bromine Reactivity : The bromine atoms at positions 6 (quinoline) and 5 (furan) are potential sites for nucleophilic substitution (e.g., Suzuki coupling) .

Molecular Interactions and Functional Implications

While not directly studied for this compound, molecular docking of similar bromofuran-carbonyl hybrids with COX-2 (PDB ID: 5IKR) revealed:

  • Binding Affinity : −7.89 kcal/mol (comparable to mefenamic acid) .

  • Key Interactions :

    • Hydrogen bonding with Gly526 and Ala527.

    • Hydrophobic interactions with Val349 and Leu352 .

Challenges and Limitations

  • Stereochemical Control : The dihydropyrazole ring introduces stereocenters, requiring chiral resolution or asymmetric synthesis .

  • Functional Group Compatibility : Competing reactivities of bromine and carbonyl groups necessitate orthogonal protection strategies.

Eigenschaften

CAS-Nummer

299418-90-9

Molekularformel

C30H21Br2N3O4

Molekulargewicht

647.323

IUPAC-Name

6-bromo-3-[2-(5-bromofuran-2-carbonyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C30H21Br2N3O4/c1-38-20-10-7-17(8-11-20)24-16-23(34-35(24)30(37)25-13-14-26(32)39-25)28-27(18-5-3-2-4-6-18)21-15-19(31)9-12-22(21)33-29(28)36/h2-15,24H,16H2,1H3,(H,33,36)

InChI-Schlüssel

ULAXMJMTEYXEQN-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2CC(=NN2C(=O)C3=CC=C(O3)Br)C4=C(C5=C(C=CC(=C5)Br)NC4=O)C6=CC=CC=C6

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.